

An In-depth Technical Guide to Rosinidin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Rosinidin

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Introduction

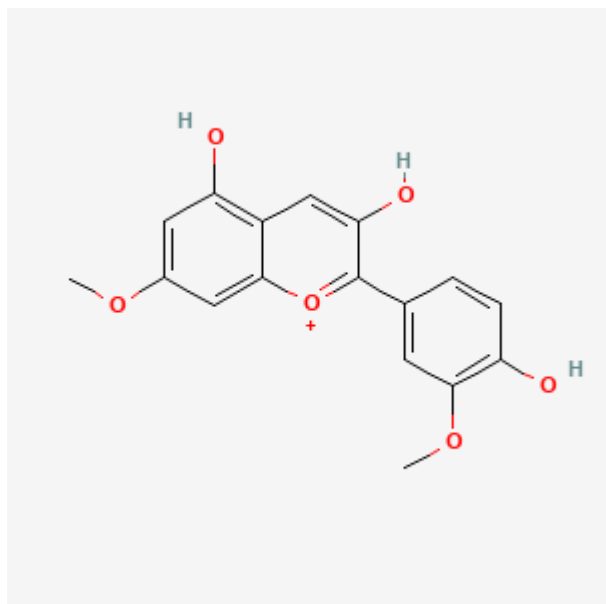
Rosinidin is an O-methylated anthocyanidin, a subclass of flavonoids, which are naturally occurring plant pigments. As a derivative of cyanidin, **Rosinidin** is characterized by the presence of methoxy groups on its core structure, which influences its chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biosynthesis, and known biological activities of **Rosinidin**, with a focus on its potential applications in research and drug development.

Chemical Structure and Identification

Rosinidin is structurally a derivative of the flavylium cation, which forms the core of all anthocyanidins. Its unique structure arises from the specific pattern of hydroxylation and methylation on the phenyl rings.

IUPAC Name: 2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-chromenylium-3,5-diol[1]

Chemical Structure:

Table 1: Chemical Identifiers for **Rosinidin**

Identifier	Value	Reference
CAS Number	4092-64-2	[1][2]
Molecular Formula	C ₁₇ H ₁₅ O ₆ ⁺	[3][4]
Molecular Weight	315.30 g/mol	[3][4]
InChI	InChI=1S/C17H14O6/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2/h3-8H,1-2H3,(H2-,18,19,20)/p+1	[5]
InChIKey	GNONHFYAESLOCB-UHFFFAOYSA-O	[5]
Canonical SMILES	COC1=CC(=C2C=C(C(=[O+])C2=C1)C3=CC(=C(C=C3)O)OC)O)O	[1]
Synonyms	Rosinidine, 3,4',5-Trihydroxy-3',7-dimethoxyflavylium	[1][2]

Physicochemical Properties

The physicochemical properties of **Rosinidin** are crucial for its extraction, purification, and formulation in potential therapeutic applications. While specific experimental data for **Rosinidin** is limited, properties can be inferred from its structural class.

Table 2: Physicochemical Properties of **Rosinidin**

Property	Value	Remarks
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Varies based on the solvent. Generally soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water.	The stability and solubility can be influenced by the solvent and pH.[2]
Stability	Stability is dependent on pH, temperature, and light exposure. Anthocyanins are generally more stable in acidic conditions.	The stability of related anthocyanins like cyanidin 3-sophoroside is pH and temperature-dependent.[6]
pKa	Data not available	-
LogP	Data not available	-

Spectral Data for Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of **Rosinidin**. Although specific spectra for **Rosinidin** are not readily available in the public domain, the expected spectral characteristics can be described based on the analysis of related flavonoids.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR: The proton NMR spectrum of **Rosinidin** would be expected to show signals corresponding to the aromatic protons on the A and B rings, as well as singlets for the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and methoxy substituents.
- ¹³C-NMR: The carbon NMR spectrum would display signals for the 17 carbon atoms in the **Rosinidin** structure. The chemical shifts of the carbons in the aromatic rings and the flavylium cation core would be characteristic of the anthocyanidin skeleton, with specific shifts for the methoxy-substituted carbons.

4.2. Infrared (FTIR) Spectroscopy The FTIR spectrum of **Rosinidin** would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3600-3200 cm⁻¹ would indicate the presence of O-H stretching vibrations from the hydroxyl groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. C-O stretching vibrations from the ether and hydroxyl groups would be present in the 1300-1000 cm⁻¹ range.

4.3. UV-Visible (UV-Vis) Spectroscopy Anthocyanidins typically exhibit two major absorption bands in the UV-Vis spectrum. For **Rosinidin**, one band would be expected in the UV region (around 280 nm), and a second, stronger band in the visible region (around 520-540 nm), which is responsible for its color. The exact λ_{max} would be dependent on the solvent and pH.

4.4. Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **Rosinidin**.

- ESI-MS: Electrospray ionization mass spectrometry would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the **Rosinidin** cation (m/z 315.09).
- ESI-MS/MS: Tandem mass spectrometry would reveal characteristic fragmentation patterns. The radical loss of a methyl group (CH₃) is a common fragmentation for methoxylated flavonoids.^{[3][7][8][9]} Other fragments would arise from the cleavage of the heterocyclic ring, providing structural information.^{[10][11]}

Natural Sources and Biosynthesis

5.1. Natural Sources **Rosinidin** is found as a pigment in the flowers of several plant species, including:

- *Catharanthus roseus* (Madagascar Periwinkle)[3]
- *Primula rosea* (Himalayan Meadow Primrose)[3]

5.2. Biosynthesis **Rosinidin** is synthesized via the flavonoid branch of the phenylpropanoid pathway. The core anthocyanidin structure is formed from the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. The specific biosynthesis of **Rosinidin** involves the methylation of its precursor, cyanidin. This methylation is catalyzed by specific O-methyltransferase (OMT) enzymes.



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Caption: General biosynthetic pathway of **Rosinidin** from Phenylalanine.

The final step in the biosynthesis of **Rosinidin** is the methylation of cyanidin at the 3' and 7' positions. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[12] The characterization of these specific enzymes in **Rosinidin**-producing plants is an area of ongoing research.

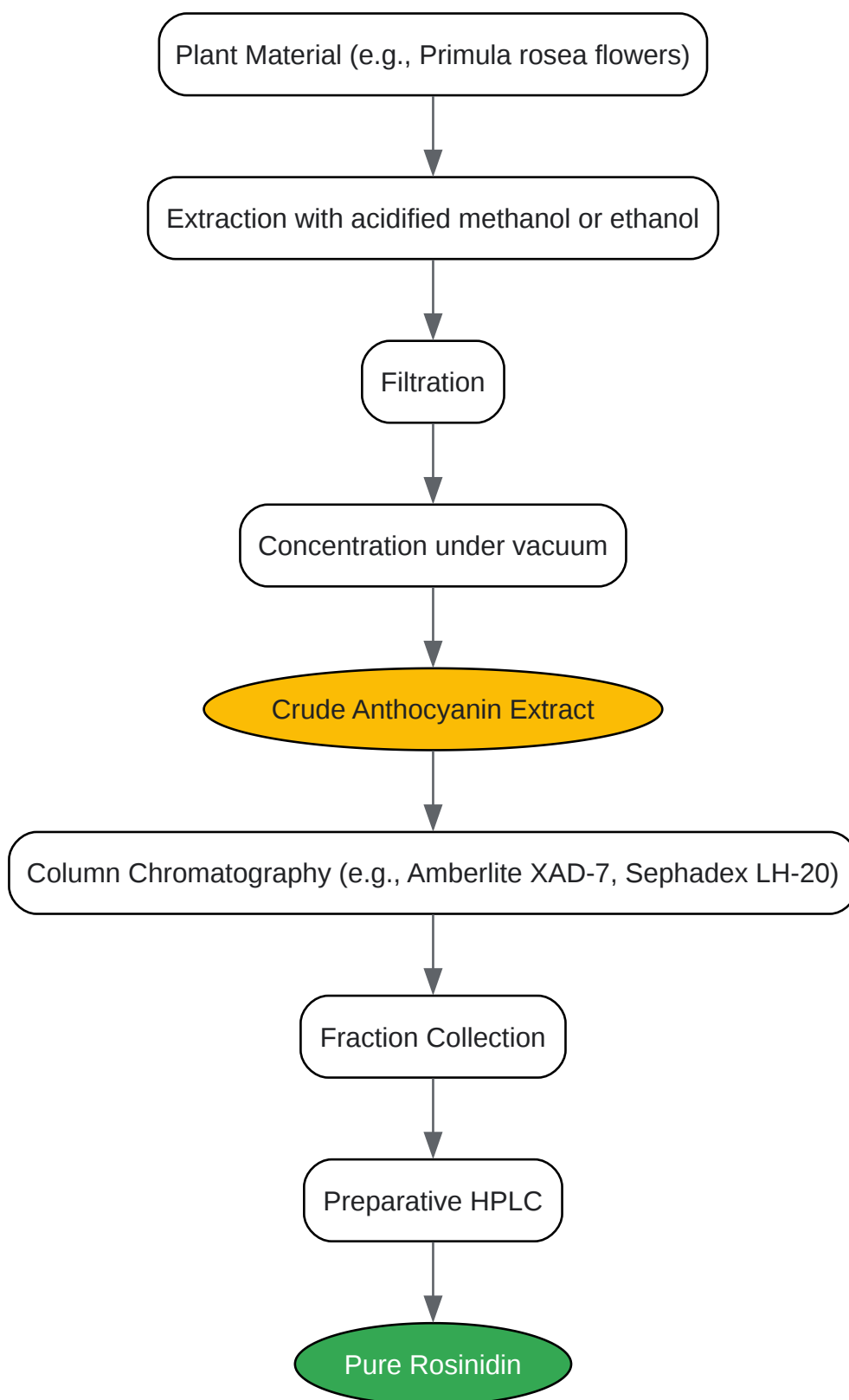
Biological Activities and Signaling Pathways

Rosinidin has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation in drug development.

6.1. Antioxidant Activity Like many flavonoids, **Rosinidin** possesses antioxidant properties. It can scavenge free radicals, thereby potentially mitigating oxidative stress-related cellular damage.[13]

6.2. Anti-inflammatory Activity **Rosinidin** has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators.[13] One of the key mechanisms is the inhibition of nitric oxide (NO) production in activated macrophages.[14][15][16][17]





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